molecular formula C10H14N4O5S B11769017 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No.: B11769017
M. Wt: 302.31 g/mol
InChI Key: WENLZMPPWCBICP-ACAGNQJTSA-N
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Description

2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base.

    Methoxyimino Group Addition:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxyimino group.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents.

Medicine

In medicine, these compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancers.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Explored for its anticancer activity.

    4-Methyl-1,2,4-triazole-3-thiol: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is unique due to the presence of both the Boc-protected amino group and the methoxyimino group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N4O5S

Molecular Weight

302.31 g/mol

IUPAC Name

(2Z)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid

InChI

InChI=1S/C10H14N4O5S/c1-10(2,3)19-9(17)12-8-11-6(14-20-8)5(7(15)16)13-18-4/h1-4H3,(H,15,16)(H,11,12,14,17)/b13-5-

InChI Key

WENLZMPPWCBICP-ACAGNQJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)/C(=N/OC)/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)C(=NOC)C(=O)O

Origin of Product

United States

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